

# Y12196: A Selective Fungicide Validated for Potent Antifungal Activity

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## Compound of Interest

Compound Name: Y12196

Cat. No.: B13902968

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A new frontier in the management of fungal pathogens, **Y12196**, a novel succinate dehydrogenase inhibitor (SDHI), demonstrates high efficacy against a range of plant pathogenic fungi, including strains resistant to existing treatments. This comparison guide provides an objective analysis of **Y12196**'s performance against other leading SDHI fungicides, supported by experimental data, detailed protocols, and pathway visualizations.

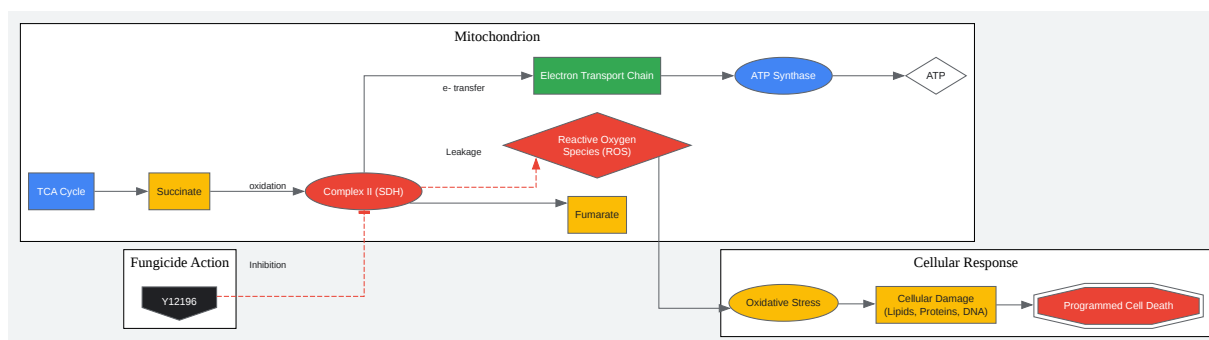
## Performance Comparison of Y12196 and Alternative Fungicides

**Y12196** has shown significant promise in controlling economically important plant pathogens. Its efficacy, as measured by the half-maximal effective concentration (EC<sub>50</sub>), has been rigorously tested against various fungal species. Below is a comparative summary of the in vitro activity of **Y12196** and other widely used SDHI fungicides: boscalid, fluxapyroxad, and fluopyram.

Fungicide	Target Pathogen	EC50 (mg/L)	Reference
Y12196	Botrytis cinerea	0.284 - 20.147	[1]
Boscalid	Botrytis cinerea	0.097 - 54.162	[1]
Y12196	Fusarium asiaticum	No cross-resistance with pydiflumetofen in FaSdhC1A64V mutants	[2]
Boscalid	Alternaria alternata	Sensitive in baseline isolates	[3]
Fluxapyroxad	Alternaria alternata	Sensitive in baseline isolates	[3]
Fluopyram	Alternaria alternata	Sensitive in baseline isolates	[3]
Boscalid	Sclerotinia sclerotiorum	0.068 - 0.219 µg/ml	[4]
Fluopyram	Botrytis cinerea	0.01 to >100 µg/ml	[5][6]
Fluxapyroxad	Botrytis cinerea	<0.01 to 4.19 µg/ml	[5][6]

## Mechanism of Action: Inhibition of Succinate Dehydrogenase

**Y12196**, like other SDHI fungicides, targets and inhibits the activity of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungus's ability to produce ATP, the primary energy currency of the cell, and leads to an accumulation of reactive oxygen species (ROS). The overproduction of ROS induces oxidative stress, damages cellular components, and ultimately triggers programmed cell death, or apoptosis.[7][8][9]



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Caption: Mechanism of action of **Y12196**.

## Experimental Protocols

The validation of **Y12196**'s fungicidal activity was conducted through standardized in vitro assays. The following is a detailed protocol for the mycelial growth inhibition assay used to determine the EC50 values.

**Objective:** To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungal pathogen by 50%.

**Materials:**

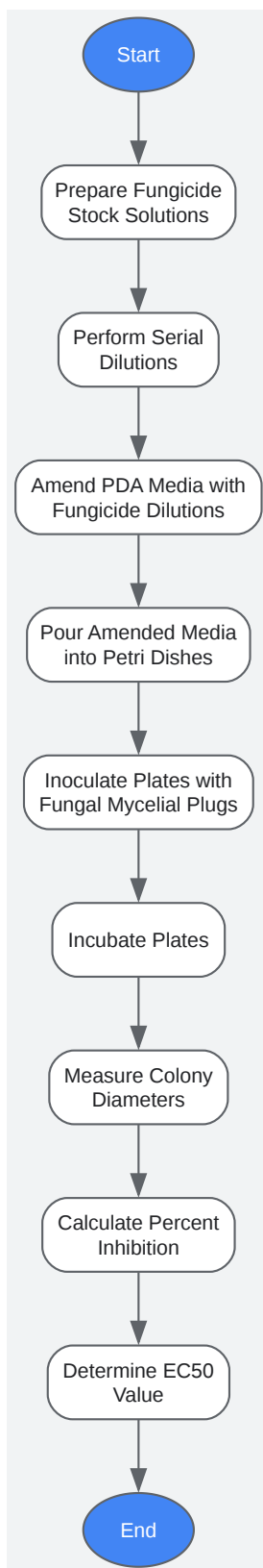
- Pure cultures of the target fungal pathogen (e.g., *Botrytis cinerea*)
- Potato Dextrose Agar (PDA) medium

- Technical grade fungicide (**Y12196**, boscalid, etc.)
- Sterile distilled water
- Solvent (e.g., dimethyl sulfoxide - DMSO, if necessary)
- Sterile Petri dishes (90 mm diameter)
- Sterile cork borer (5 mm diameter)
- Incubator

#### Procedure:

- **Fungicide Stock Solution Preparation:** Prepare a stock solution of the fungicide in sterile distilled water or an appropriate solvent at a high concentration.
- **Serial Dilutions:** Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
- **Amended Media Preparation:** Add the fungicide dilutions to molten PDA medium (cooled to approximately 45-50°C) to achieve the final test concentrations. Pour the amended media into sterile Petri dishes. A control plate with no fungicide (or only the solvent, if used) should also be prepared.
- **Fungal Inoculation:** From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
- **Incubation:** Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 20-25°C) in the dark.
- **Data Collection:** Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate nearly reaches the edge of the dish.
- **Calculation of Inhibition:** Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

- Inhibition (%) =  $[(dc - dt) / dc] * 100$ 
  - Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
- EC50 Determination: The EC50 value is determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration and determining the concentration that causes 50% inhibition.



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Caption: Workflow for EC50 determination.

## Selectivity and Resistance Profile

A key advantage of **Y12196** is its effectiveness against boscalid-resistant strains of *Botrytis cinerea*, particularly those with the H272R mutation in the SdhB subunit.[1] This indicates a lack of complete cross-resistance with boscalid, making **Y12196** a valuable tool for resistance management strategies. However, cross-resistance has been observed between **Y12196** and boscalid in *B. cinerea* isolates carrying P225F and N230I mutations in the SdhB subunit.[1] Studies on the selectivity of **Y12196** concerning non-target organisms are ongoing. As with all SDHI fungicides, the potential for effects on non-target organisms that also possess a mitochondrial electron transport chain warrants careful consideration in environmental risk assessments.[10]

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